molecular formula C21H36O2 B052736 Methyl (11Z,14Z,17Z)-eicosatrienoate CAS No. 62472-96-2

Methyl (11Z,14Z,17Z)-eicosatrienoate

Cat. No. B052736
CAS RN: 62472-96-2
M. Wt: 320.5 g/mol
InChI Key: XQAVRBUXEPJVRC-YSTUJMKBSA-N
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Description

Synthesis Analysis

  • Methyl (11Z,14Z,17Z)-eicosatrienoate has been synthesized for metabolic studies and human metabolism research. A notable method involved the Wittig coupling of specific phosphonium iodide with methyl 11-oxoundecanoate in the presence of butyl lithium, leading to the separation of the all-cis isomer by high-pressure liquid chromatography (Rakoff, 1993). Other synthesis methods have involved the use of acetylenic coupling reactions and stereospecific hydrogenation processes (Adlof & Emken, 1987).

Molecular Structure Analysis

  • The molecular structure of methyl (11Z,14Z,17Z)-eicosatrienoate has been extensively analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry. These analyses have confirmed the structures and configurations of the synthesized compounds, which are crucial for understanding their reactivity and properties (Rakoff, 1991).

Scientific Research Applications

Metabolic Studies

Methyl (11Z,14Z,17Z)-eicosatrienoate has been utilized in metabolic studies. A specific derivative, methyl 11,14,17-eicosatrienoate-3,3,4,4,8,8,9,9-d8, was prepared for such studies, showcasing its importance in metabolic research. This compound was analyzed using nuclear magnetic resonance spectroscopy and mass spectrometry, demonstrating its potential for detailed metabolic analysis (Rakoff, 1993).

Chemical Elongation of Fatty Acids

The chemical C2-elongation of polyunsaturated fatty acids, including eicosatrienoic acids, has been an area of interest. This process involves several preparative steps, including reduction, bromination, coupling, and acidic alcoholysis. The elongated fatty acids obtained through this process are significant for biochemical investigations (Kuklev & Smith, 2006).

Enzymatic Oxygenation

Research into the enzymatic oxygenation of unsaturated fatty acids has provided insights into the specificity of soybean lipoxidase in catalyzing the oxygenation of these fatty acids, including 8,11,14-eicosatrienoic acid. This specificity is crucial for understanding the enzymatic processes involving eicosatrienoic acids (Hamberg & Samuelsson, 1967).

Lipid Metabolism and Oxidation

Methyl (11Z,14Z,17Z)-eicosatrienoate is also relevant in the study of lipid metabolism and oxidation. The investigation of free radical oxidation of related hydroxyeicosatetraenoic acids using the Fenton reagent has provided insights into the formation of cytotoxic compounds and the metabolic pathways of these fatty acids (Manini et al., 2006).

Surface Area and Enzymatic Desaturation

Methyl-branched derivatives of methyl 8,11,14-eicosatrienoate have been studied for their properties in forming stable liquid-expanded monolayers. This research provides important information on the relationship between lipid structure and enzymatic activity, specifically desaturase activity (Patil, Sprecher, & Cornwell, 1979).

properties

IUPAC Name

methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4-,8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAVRBUXEPJVRC-YSTUJMKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344871
Record name Methyl (11Z,14Z,17Z)-eicosatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (11Z,14Z,17Z)-eicosatrienoate

CAS RN

62472-96-2
Record name Methyl (11Z,14Z,17Z)-eicosatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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